Lithium thiocyanate hydrate

Overview

Description

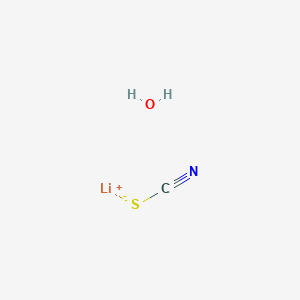

Lithium thiocyanate hydrate (LiSCN·H2O) is a white, odorless, crystalline compound composed of lithium, thiocyanate, and water molecules. It is a widely used chemical reagent in laboratories, and it is also used in a variety of industrial processes. The compound is soluble in water and has a melting point of around 100 °C. It is also a strong reductant, and its reaction with other substances can be used to catalyze a wide range of chemical reactions.

Scientific Research Applications

Solvent for Cellulose : Lithium thiocyanate, particularly in the hydrazine/thiocyanate system, is an effective solvent for cellulose. It has potential applications in fiber and film formation, as well as in the creation of gels and liquid crystals at high concentrations (Hattori, Cuculo, & Hudson, 2002).

Biological Effects : In biological systems, lithium thiocyanate has been studied for its impact on DNA and RNA synthesis. For instance, lithium chloride inhibits these processes in Tetrahymena pyriformis, whereas sodium thiocyanate appears to increase them, indicating a potential targeting of DNA replication and transcription (Volm, Wayss, & Schwartz, 1970).

Inhibitory Effects on Nucleic Acid Metabolism : Both lithium and thiocyanate ions show inhibitory effects on the metabolism of nucleic acids in both tumor and normal cells, suggesting no antagonistic influence in mammalian cells (Wayss & Volm, 1973).

In Organic Chemistry and Material Science : Lithium thiocyanate forms complexes with benzo-15-crown-5, demonstrating the potential to create both anhydrous and crystal water-containing solutions (Kuz'mina et al., 2018).

Application in Lithium-Ion Batteries : Ionic liquids with thiocyanate anion and lithium salts demonstrate high solubility and optimal ionic conductivity, making them suitable for use in lithium-ion batteries (Rosol, German, & Gross, 2009).

Pharmaceutical and Medical Research : Lithium salts, including lithium thiocyanate, are researched for their potential to prevent gastrotoxicity of aspirin and related drugs in rats (Whitehouse & Rainsford, 1983).

Influence on Pattern Formation in Organisms : Lithium ions, including those from lithium thiocyanate, have been shown to alter pattern formation in Hydra vulgaris, potentially interfering with main pattern-forming systems (Hassel, Albert, & Hofheinz, 1993).

Impact on Tyrosine Hydroxylase Levels : Lithium increases tyrosine hydroxylase levels in both rodent and human tissues, likely through a direct cellular effect, which is significant in neurochemical research (Chen et al., 1998).

Mechanism of Action

Target of Action

Lithium thiocyanate hydrate is a chemical compound with the formula LiSCN. It is an extremely hygroscopic white solid that forms the monohydrate and the dihydrate It’s known that lithium salts are often used in batteries and other industrial applications due to their ability to donate electrons easily .

Mode of Action

It’s known that lithium can easily donate (loses) electrons to become a positive li+ which has a small ionic radius . This property might influence its interaction with other compounds or materials.

Biochemical Pathways

A study has reported on the ion transport properties and defect chemistry in anhydrous lithium thiocyanate li(scn), which is a pseudo-halide li+ cation conductor

Result of Action

It’s known that lithium salts have a variety of uses in industrial applications due to their chemical properties .

Action Environment

This compound is extremely hygroscopic and forms the monohydrate and the dihydrate . It is soluble in many organic solvents, such as ethanol, methanol, 1-propanol, and acetone. It is insoluble in benzene . These properties suggest that the compound’s action, efficacy, and stability could be influenced by environmental factors such as humidity and the presence of certain solvents.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

The biochemical properties of Lithium Thiocyanate Hydrate are not fully understood. It is known that this compound can interact with various biomolecules. For example, it has been shown to interact with proteins and enzymes in the silk production process . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

The cellular effects of this compound are not well studied. It is known that this compound can influence cell function. For example, it has been shown to affect the structural and electrical properties of biodegradable poly (ε-caprolactone) polymer films .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that this compound can exert its effects at the molecular level. For example, it has been shown to affect the ionic conduction of PCL:LiSCN polymer electrolytes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well studied. It is known that this compound can have long-term effects on cellular function. For example, it has been shown to affect the ionic conductivity of PCL:LiSCN polymer electrolytes over time .

Metabolic Pathways

It is known that this compound can interact with various enzymes and cofactors .

Transport and Distribution

It is known that this compound can interact with various transporters and binding proteins .

Subcellular Localization

It is known that this compound can be directed to specific compartments or organelles .

Properties

IUPAC Name |

lithium;thiocyanate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNS.Li.H2O/c2-1-3;;/h3H;;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTVNJAFDYEXLD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(#N)[S-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2LiNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583532 | |

| Record name | Lithium thiocyanate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123333-85-7 | |

| Record name | Lithium thiocyanate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium thiocyanate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B40048.png)

![Benzenesulfonamide,4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl]-](/img/structure/B40070.png)

![(E)-4-[(3Ar,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol](/img/structure/B40071.png)